methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is a chemical compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or alkyl halides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrole compounds.
Scientific Research Applications
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole: A simpler analog that lacks the methylamine group.
N-Methylpyrrole: Another analog with a different substitution pattern on the pyrrole ring.
1-Methyl-2-pyrrolidinone: A structurally related compound with a different ring system.
Uniqueness
Methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H13ClN2 |
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Molecular Weight |
160.64 g/mol |
IUPAC Name |
N-methyl-1-(1-methylpyrrol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2.ClH/c1-8-5-7-3-4-9(2)6-7;/h3-4,6,8H,5H2,1-2H3;1H |
InChI Key |
QWWAQMGPAZRPPR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C=C1)C.Cl |
Origin of Product |
United States |
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